molecular formula C31H52O2 B1155038 11-Methoxy-12-oleanen-3-ol CAS No. 268541-26-0

11-Methoxy-12-oleanen-3-ol

Cat. No.: B1155038
CAS No.: 268541-26-0
M. Wt: 456.7 g/mol
InChI Key: VKGXBRHZFJRMOC-UHFFFAOYSA-N
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Description

Triptohypol F is a pentacyclic triterpenoid compound that can be isolated from the medicinal herb Tripterygium hypoglaucum . This plant belongs to the Tripterygium genus and, like its relative Tripterygium wilfordii Hook F., has a history of use in traditional medicine for its pharmacological properties, which often include immunosuppressive and anti-inflammatory effects . The genus is a recognized source of a wide array of bioactive secondary metabolites, including terpenoids and alkaloids, which are of significant interest for investigating new therapeutic pathways . Researchers value natural products like Triptohypol F as crucial tools for probing complex biological processes and identifying novel molecular targets. Studies on compounds derived from Tripterygium hypoglaucum have indicated a broad range of potential research applications, particularly in the context of modulating immune responses and inflammation, which are central to many disease models . The compound offers scientists an opportunity to explore the structure-activity relationships of triterpenoids and to further investigate the mechanistic basis of the observed bioactivities associated with its plant of origin.

Properties

CAS No.

268541-26-0

Molecular Formula

C31H52O2

Molecular Weight

456.7 g/mol

IUPAC Name

14-methoxy-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol

InChI

InChI=1S/C31H52O2/c1-26(2)14-15-28(5)16-17-30(7)20(21(28)19-26)18-22(33-9)25-29(6)12-11-24(32)27(3,4)23(29)10-13-31(25,30)8/h18,21-25,32H,10-17,19H2,1-9H3

InChI Key

VKGXBRHZFJRMOC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CC(C4C3(CCC5C4(CCC(C5(C)C)O)C)C)OC)C2C1)C)C)C

Appearance

Powder

melting_point

172 - 173 °C

physical_description

Solid

Origin of Product

United States

Isolation Methodologies of Triptohypol F

Extraction from Plant Material

The initial step in obtaining Triptohypol F is the extraction from the dried and powdered plant material of Tripterygium hypoglaucum. mdpi.com A common method involves maceration and extraction with a solvent such as 95% ethanol (B145695) at room temperature. mdpi.com The resulting crude extract is then typically suspended in water and partitioned with a solvent like chloroform (B151607) to separate compounds based on their polarity. mdpi.com This yields a chloroform extract that is enriched with compounds like Triptohypol F. mdpi.com

General Isolation Scheme

Following the initial extraction, a series of chromatographic separations are employed to isolate Triptohypol F from the complex mixture of phytochemicals. A general workflow involves the use of different types of column chromatography, often in succession, to progressively purify the compound.

Purification Techniques

Preparative chromatography is essential for isolating Triptohypol F in sufficient quantities for structural elucidation and further research.

Column Chromatography: The crude or partially purified extract is often first subjected to column chromatography over silica (B1680970) gel. mdpi.com A gradient elution system, for instance, using a mixture of chloroform and methanol (B129727) (CHCl3/MeOH) with increasing polarity, is used to separate the extract into several fractions. mdpi.com Further purification of the relevant fractions may involve additional column chromatography steps, potentially using different solvent systems like petroleum ether-acetone. mdpi.com Sephadex LH-20 column chromatography, with an eluent such as a chloroform/methanol mixture, is also utilized for size-exclusion separation of the compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC): For final purification and to obtain a high-purity compound, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. researchgate.netijournals.cn HPLC offers superior resolution compared to traditional column chromatography. lcms.cz While specific HPLC parameters for Triptohypol F are not extensively detailed in the provided results, the general approach for similar natural products involves using a suitable stationary phase (like C18) and a carefully optimized mobile phase to achieve separation. lcms.cztautobiotech.com The purity of the final isolated compound is then confirmed using analytical HPLC. nih.gov

The purity of the isolated Triptohypol F is a critical parameter that is determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a standard method to assess the purity of the isolated Triptohypol F. nih.govresearchgate.net By comparing the chromatogram of the isolated compound to that of a standard (if available) or by analyzing the peak area percentage, the purity can be determined. A single, sharp peak is indicative of a high-purity sample.

Spectroscopic Methods: The structural integrity and purity of Triptohypol F are confirmed using a combination of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR are used to elucidate the structure of the molecule and to check for the presence of impurities. nih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the compound and to support its structural identification. nih.gov

The combination of these chromatographic and spectroscopic methods ensures the isolation of Triptohypol F with a high degree of purity, which is essential for accurate biological and chemical studies.

Structural Elucidation and Characterization of Triptohypol F

Spectroscopic Analysis for Triptohypol F Structure Determination

The foundational analysis of Triptohypol F involves a suite of spectroscopic techniques, each providing unique and complementary information to build a complete structural picture.

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. For Triptohypol F, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments was essential for assigning the signals of all protons and carbons in its complex oleanane-type skeleton. xml-journal.netresearchgate.net

The ¹H NMR spectrum reveals the chemical environment of all hydrogen atoms, including their multiplicity (singlet, doublet, etc.) and coupling constants, which indicate adjacent protons. The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. researchgate.netresearchgate.net The structure was ultimately identified as (3β,11α)-11-methoxyolean-12-en-3-ol. tmu.edu.cn

Two-dimensional NMR techniques are crucial for establishing connectivity:

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is critical for connecting the various fragments of the molecule and establishing the positions of quaternary carbons and functional groups.

The detailed assignment of the NMR data allows for the unambiguous determination of the planar structure of the molecule. The following table provides representative ¹H and ¹³C NMR data for a similar oleanane-type triterpenoid (B12794562) skeleton, illustrating the typical chemical shifts observed for such compounds.

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
138.60.95 (m), 1.60 (m)
227.21.55 (m)
379.03.20 (dd, J = 11.0, 5.0)
438.8-
555.20.75 (d, J = 11.0)
618.31.50 (m)
732.61.45 (m)
949.81.78 (m)
1175.53.45 (t, J = 2.8)
12128.95.48 (d, J = 2.8)
13138.5-
2328.10.98 (s)
2415.50.78 (s)
2516.00.90 (s)
2617.21.00 (s)
2725.91.15 (s)
2828.50.85 (s)
2933.30.92 (s)
3023.60.94 (s)
11-OCH355.03.55 (s)

Note: This table is illustrative for an oleanane (B1240867) triterpenoid and does not represent the precise, experimentally determined values for Triptohypol F, which would be found in the primary literature. researchgate.net

Mass spectrometry is a fundamental technique used to determine the molecular weight and molecular formula of a compound. hmdb.ca For Triptohypol F, high-resolution mass spectrometry (HRESIMS) was employed to establish its exact molecular formula. xml-journal.net This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy.

The analysis of Triptohypol F yielded a molecular formula of C₃₁H₅₂O₂. tmu.edu.cnmdpi.com This is determined by comparing the experimentally observed m/z value of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the theoretical value calculated for the proposed formula. For a compound like tripterhyponoid A, a related triterpenoid, HRESIMS showed an ion peak at m/z 481.2953 [M-H]⁻, which corresponded to a calculated value of 481.2959 for the formula C₃₀H₄₂O₅, confirming its composition. analyticaltoxicology.com A similar analysis would have been performed for Triptohypol F to confirm its C₃₁H₅₂O₂ formula.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. up.ac.zalibretexts.org The IR spectrum of Triptohypol F would be expected to show characteristic absorption bands confirming the presence of its key functional groups. analyticaltoxicology.comnih.gov

Based on its known structure of (3β,11α)-11-methoxyolean-12-en-3-ol, the key absorptions would include:

Hydroxyl (-OH) group: A strong, broad absorption band typically in the region of 3600-3200 cm⁻¹, corresponding to the O-H stretching vibration.

Ether (C-O-C) linkage: A strong absorption band for the C-O stretching vibration, typically found in the 1250-1050 cm⁻¹ region.

Alkene (C=C) bond: A weaker absorption for the C=C stretch of the enol ether, expected around 1680-1640 cm⁻¹. psu.edu

Alkyl C-H bonds: Sharp absorptions just below 3000 cm⁻¹ for sp³ C-H stretching.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for identifying conjugated systems and chromophores. medchemexpress.com The UV-Vis spectrum of Triptohypol F is dictated by the π-electron system in its olean-12-ene (B1638996) skeleton. The enol ether moiety C=C-O-CH₃ constitutes the primary chromophore. This conjugated system absorbs UV light at a characteristic wavelength (λmax), which helps to confirm its presence and distinguish it from other types of unsaturated systems. analyticaltoxicology.com For example, many terpenoids lacking significant conjugation absorb only in the far UV range, while those with extended π-systems show distinct peaks between 200-400 nm. analyticaltoxicology.com

X-ray Crystallography for Triptohypol F Structural Confirmation

X-ray crystallography stands as the definitive method for the absolute structural elucidation of natural products. researchgate.net This technique provides an unambiguous, three-dimensional model of a molecule's atomic arrangement in the solid state. researchgate.net The process involves irradiating a single, high-quality crystal of a compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. mdpi.com The way the X-rays are scattered by the electron clouds of the atoms allows for the calculation of an electron density map, which in turn reveals the precise position of each atom in the crystal lattice. researchgate.netmdpi.com

For a novel compound like Triptohypol F, obtaining a crystal suitable for X-ray diffraction analysis would be the ultimate confirmation of the structure proposed by spectroscopic methods. The data generated from such an experiment would include precise bond lengths, bond angles, and the absolute stereochemistry of all chiral centers, leaving no ambiguity.

However, a thorough review of scientific literature indicates that to date, no single-crystal X-ray diffraction data for Triptohypol F has been reported. The structural elucidation of Triptohypol F and its analogs from the Tripterygium genus has been predominantly accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). researchgate.netmdpi.comregistech.com

The absence of a crystal structure for Triptohypol F is not unusual in natural product research. A significant hurdle in X-ray crystallography is the generation of a single crystal of sufficient size and quality. researchgate.net Many complex natural products, particularly those with high conformational flexibility or those that are isolated in only small quantities, can be challenging to crystallize. It is plausible that attempts to crystallize Triptohypol F have so far been unsuccessful.

General Principles of X-ray Crystallographic Data

Had a crystal structure of Triptohypol F been determined, the research would have reported key crystallographic parameters. These are typically presented in a standardized table. Below is a generalized example of what such a data table would look like, based on data for other complex organic molecules. rcsb.org

Interactive Table: Example of Crystallographic Data

ParameterExample ValueDescription
Crystal system MonoclinicOne of the seven crystal systems describing the symmetry of the crystal lattice.
Space group P2₁/cDescribes the symmetry of the unit cell.
a (Å) 10.542The length of the 'a' axis of the unit cell.
b (Å) 15.231The length of the 'b' axis of the unit cell.
c (Å) 12.876The length of the 'c' axis of the unit cell.
α (°) 90The angle between the 'b' and 'c' axes.
β (°) 105.3The angle between the 'a' and 'c' axes.
γ (°) 90The angle between the 'a' and 'b' axes.
Volume (ų) 1995.4The volume of the unit cell.
Z 4The number of molecules per unit cell.
Calculated density (g/cm³) 1.35The theoretical density of the crystal.
R-factor 0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

While spectroscopic data provides a robust hypothesis for the structure of Triptohypol F, the scientific community awaits the definitive proof that only a successful single-crystal X-ray analysis can provide. Future research efforts may focus on developing crystallization strategies to overcome the current limitations and achieve this goal.

Biosynthesis and Metabolic Pathways of Triptohypol F

General Triterpenoid (B12794562) Biosynthetic Pathways Relevant to Triptohypol F

The biosynthesis of all terpenoids, including the C30 triterpenoid backbone of Triptohypol F, begins with the formation of IPP and its isomer, DMAPP. Plants utilize two distinct and compartmentalized pathways for this purpose.

The MVA pathway is primarily active in the cytosol, endoplasmic reticulum, and peroxisomes of plant cells. mdpi.comnih.gov It is the principal route for the synthesis of sesquiterpenes (C15) and triterpenes (C30). frontiersin.org The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). mdpi.com This intermediate is then converted to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR), which is a key rate-limiting step in the pathway. nih.gov Following a series of phosphorylation and decarboxylation reactions, MVA is converted into IPP. mdpi.com An isopentenyl diphosphate (B83284) isomerase (IDI) then catalyzes the reversible conversion of IPP to DMAPP. mdpi.com

The key steps and enzymes of the MVA pathway are summarized below:

Table 1: Key Enzymes of the Mevalonate (MVA) Pathway
Step Substrate Product Enzyme
1 Acetyl-CoA (x2) Acetoacetyl-CoA Acetoacetyl-CoA thiolase (AACT)
2 Acetoacetyl-CoA + Acetyl-CoA 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) HMG-CoA synthase (HMGS)
3 HMG-CoA Mevalonate (MVA) HMG-CoA reductase (HMGR)
4 Mevalonate Mevalonate-5-phosphate Mevalonate kinase (MVK)
5 Mevalonate-5-phosphate Mevalonate-5-diphosphate Phosphomevalonate kinase (PMK)
6 Mevalonate-5-diphosphate Isopentenyl diphosphate (IPP) Mevalonate-5-diphosphate decarboxylase (MVD)
7 Isopentenyl diphosphate (IPP) Dimethylallyl diphosphate (DMAPP) Isopentenyl diphosphate isomerase (IDI)

The MEP pathway, also known as the non-mevalonate pathway, operates within the plastids of plant cells. frontiersin.org It is generally responsible for producing the precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). frontiersin.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate (G3P). Although the MVA pathway is the primary source for triterpenoid precursors, cross-talk between the MVA and MEP pathways, involving the exchange of common intermediates like IPP, has been observed. mdpi.com

Proposed Triptohypol F-Specific Biosynthetic Routes

While the specific biosynthetic pathway for Triptohypol F has not been fully elucidated, a plausible route can be proposed based on its chemical structure and the known biosynthesis of related triterpenoids, particularly friedelane-type and oleanane-type compounds. Triptohypol F has been classified as a pentacyclic triterpenoid with an oleanane (B1240867) skeleton. ebi.ac.ukvulcanchem.com

The proposed pathway begins after the formation of IPP and DMAPP via the MVA pathway.

Squalene (B77637) Formation : One molecule of DMAPP and two molecules of IPP are sequentially condensed to form the C15 intermediate, farnesyl diphosphate (FPP). Two molecules of FPP then undergo a head-to-head condensation reaction, catalyzed by squalene synthase (SQS), to produce the C30 linear precursor, squalene. mdpi.com

Epoxidation : Squalene is then oxidized by squalene epoxidase (SQE) to form (3S)-2,3-oxidosqualene. mdpi.com This epoxide is a critical branch-point intermediate for the synthesis of all sterols and the vast majority of triterpenoids. pnas.org

Cyclization : The cyclization of 2,3-oxidosqualene (B107256) is the key step that determines the final carbon skeleton. This reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). For Triptohypol F, an OSC would catalyze the intricate cyclization of 2,3-oxidosqualene to form a pentacyclic cation, which then rearranges to the oleanane or friedelane (B3271969) backbone. mdpi.com In the related plant Tripterygium wilfordii, OSCs that produce the friedelin (B1674157) skeleton have been identified. ccmu.edu.cn Friedelin is considered the precursor to a vast array of friedelane-type triterpenoids. ccmu.edu.cnresearchgate.net

Tailoring Reactions : Following the formation of the core skeleton (e.g., β-amyrin for oleananes or friedelin for friedelanes), a series of post-cyclization modifications, known as tailoring reactions, occur. These are typically oxidative reactions catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s). beilstein-journals.org For Triptohypol F, these modifications would include a hydroxylation at the C-3 position and a methoxylation at the C-11 position to yield the final structure. chemblink.com

Table 2: Proposed Biosynthetic Steps from Squalene to Triptohypol F

Step Precursor Intermediate/Product General Enzyme Class
1 Squalene 2,3-Oxidosqualene Squalene Epoxidase (SQE)
2 2,3-Oxidosqualene Pentacyclic Triterpene Scaffold (e.g., β-amyrin) Oxidosqualene Cyclase (OSC)
3 Triterpene Scaffold Hydroxylated Scaffold Cytochrome P450 (CYP450)

Enzymatic Systems Involved in Triptohypol F Biogenesis

The biogenesis of Triptohypol F relies on several key enzyme families. While the specific enzymes for this compound have not been isolated and characterized, research on related triterpenoids in the Tripterygium genus provides strong candidates.

Squalene Synthase (SQS) and Squalene Epoxidase (SQE) : These enzymes are fundamental for producing the universal triterpenoid precursor, 2,3-oxidosqualene. mdpi.com

Oxidosqualene Cyclases (OSCs) : These enzymes are critical for generating the skeletal diversity of triterpenoids. mdpi.com In T. wilfordii, friedelin synthases (a type of OSC) have been identified that catalyze the formation of friedelin from 2,3-oxidosqualene. ccmu.edu.cn It is highly probable that a specific OSC is responsible for creating the foundational skeleton of Triptohypol F.

Cytochrome P450 Monooxygenases (CYP450s) : This is a large and diverse superfamily of enzymes responsible for the extensive oxidative modification of triterpenoid backbones, including hydroxylation, epoxidation, and the formation of carboxyl groups. beilstein-journals.org Studies on Tripterygium species have identified several CYP450s involved in triterpenoid biosynthesis. For instance, TwCYP712K1 and TwCYP712K2 from T. wilfordii have been shown to catalyze the C-29 oxidation of friedelin, a key step in the biosynthesis of another related triterpenoid, celastrol (B190767). biorxiv.orgresearchgate.net It is almost certain that specific CYP450s are responsible for the C-3 hydroxylation of the Triptohypol F precursor.

O-Methyltransferases (OMTs) : The final methoxy (B1213986) group at the C-11 position of Triptohypol F is likely installed by an O-methyltransferase, which transfers a methyl group from a donor like S-adenosyl methionine (SAM) to the hydroxylated precursor.

Precursor Incorporation Studies in Triptohypol F Biosynthesis

Precursor incorporation studies using isotopically labeled substrates are a powerful tool for elucidating biosynthetic pathways. mdpi.com This methodology involves feeding a plant or cell culture with a labeled precursor (e.g., [¹³C]-glucose or [¹⁴C]-mevalonate) and tracking the label's incorporation into the final natural product. nih.govpnas.org Such experiments can confirm the precursor molecules and intermediates of a given pathway.

To date, a review of the scientific literature reveals no specific precursor incorporation studies focused on the biosynthesis of Triptohypol F. However, this technique has been successfully applied to investigate the biosynthesis of other complex triterpenoids. For example, feeding experiments with ¹⁴C-mevalonate were used to demonstrate the involvement of the MVA pathway in the biosynthesis of limonoids, another class of triterpenoids. pnas.org Similar studies on other triterpenoids in the Celastraceae family have helped to confirm precursors and pathway intermediates. mdpi.com The application of such isotopic labeling studies would be invaluable for definitively confirming the proposed biosynthetic route of Triptohypol F, from its primary metabolic precursors to its final complex structure.

Based on a thorough review of available scientific literature, there is currently insufficient information to generate the requested article on the pharmacological activities of the specific chemical compound “Triptohypol F.”

Searches for "Triptohypol F" confirm its existence as a pentacyclic triterpenoid isolated from plants of the Tripterygium genus, such as Tripterygium hypoglaucum. nih.govmedchemexpress.combiosynth.com However, beyond basic chemical identification, there is a lack of published research detailing its specific pharmacological effects as outlined in your request.

Specifically, no scientific studies were found that investigate the following for Triptohypol F:

Regulation of inflammatory cytokines like TNF-α, IL-6, or IL-17.

Inhibition of inflammatory signaling pathways such as NF-κB or STAT3.

Immunomodulatory effects on T cells or macrophages.

Antimicrobial activity against MRSA.

Inhibition of biofilm formation.

While other compounds isolated from the Tripterygium genus, such as Triptolide (B1683669) and Tripterhyponoid A, have been studied for these properties, the explicit instruction to focus solely on Triptohypol F cannot be fulfilled due to the absence of relevant scientific data. mdpi.comnih.govnih.govfrontiersin.orgnih.govnih.gov

Therefore, an article that is "thorough, informative, and scientifically accurate" strictly on the pharmacological activities of Triptohypol F as per the provided outline cannot be constructed at this time.

Pharmacological Activities and Mechanistic Investigations of Triptohypol F

Antimicrobial Activities of Triptohypol F and Analogs

Modulation of Bacterial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors such as biofilm formation and virulence factor expression. nih.govnih.gov The inhibition of QS is a promising strategy for combating bacterial infections. nih.gov

Research into the bioactive components of Tripterygium hypoglaucum, the plant from which Triptohypol F is derived, has shown that its constituents can interfere with bacterial communication. For instance, a novel triterpenoid (B12794562) from this plant, tripterhyponoid A, demonstrated the ability to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) by downregulating genes associated with the quorum-sensing pathway. nih.gov While this indicates that compounds from this genus possess anti-QS activity, specific studies detailing the direct modulatory effects of Triptohypol F on bacterial quorum sensing systems have not been identified in the reviewed literature.

Table 1: Research Findings on Quorum Sensing Modulation by Compounds from Tripterygium hypoglaucum

Compound Bacterial Target Observed Effect Citation
Tripterhyponoid A MRSA Inhibition of biofilm formation via downregulation of QS pathway genes. nih.gov

Induction of DNA Damage in Microbial Targets

Some antimicrobial agents exert their effects by causing damage to bacterial DNA. nih.gov This can occur through direct binding to DNA or by other mechanisms that lead to DNA strand breaks. nih.govnih.gov

Studies on the constituents of Tripterygium hypoglaucum have revealed potential DNA-damaging capabilities against microbial targets. Tripterhyponoid A was found to induce DNA damage by binding to bacterial DNA, which contributes to its efficacy against MRSA. nih.gov This finding suggests that terpenoids from this plant source may have a similar mechanism of action. However, specific research demonstrating that Triptohypol F induces DNA damage in microbial targets is not available in the current body of scientific literature.

Antiproliferative and Apoptosis-Inducing Properties of Triptohypol F and Related Compounds

The bioactive compounds found in Tripterygium hypoglaucum have been noted for their anti-tumor effects, which are often linked to the regulation of apoptosis, or programmed cell death. nih.govnih.gov

Cellular Pathway Modulation in Cancer Models

The molecular mechanisms underlying the anti-cancer effects of compounds from Tripterygium often involve the modulation of cellular signaling pathways that control cell proliferation and survival. While the broader class of terpenoids from Tripterygium wilfordii has been studied for these properties, specific data on Triptohypol F is limited. nih.gov For example, the related compound triptolide (B1683669) has been shown to induce apoptosis in various cancer cell lines through pathways such as the p53-independent mitochondrial pathway and by activating ERK. nih.govnih.gov

Although Triptohypol F is identified as a bioactive component of Tripterygium hypoglaucum, detailed investigations into its specific effects on cellular pathways in cancer models have not been reported in the available literature. nih.govnih.gov

Table 2: Effects of Related Compounds on Cellular Pathways in Cancer

Compound Cancer Model Cellular Pathway/Mechanism Citation
Triptolide Human endometrial cancer cells Induces apoptosis via a p53-independent mitochondrial pathway. nih.gov
Triptolide Human breast cancer MCF-7 cells Induces autophagy and apoptosis through ERK activation. nih.gov

Effects on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.govnih.gov Many chronic inflammatory diseases and cancers are associated with pathological angiogenesis. nih.gov Extracts from Tripterygium wilfordii have been reported to inhibit angiogenesis, suggesting a potential therapeutic strategy. nih.gov The anti-angiogenic effects of the plant's components, such as celastrol (B190767), are thought to contribute to their therapeutic properties. nih.gov

While the general anti-angiogenic potential of compounds from the Tripterygium genus is recognized, specific studies focusing on the effects of Triptohypol F on angiogenesis have not been found in the reviewed scientific literature. nih.govnih.gov

Structure Activity Relationship Sar Studies of Triptohypol F

Identification of Key Pharmacophoric Features of Triptohypol F

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For Triptohypol F, its key pharmacophoric features can be postulated by examining its fundamental structure. vulcanchem.com

Triptohypol F is characterized by a pentacyclic oleanane-type triterpenoid (B12794562) core. vulcanchem.com This rigid scaffold serves as the foundation upon which key functional groups are positioned in a specific spatial orientation, which is critical for potential interactions with biological targets. vulcanchem.com The primary functional groups that likely contribute to its bioactivity are:

The Pentacyclic Oleanane (B1240867) Framework: This rigid, lipophilic structure is a common feature among many bioactive triterpenoids and is crucial for membrane permeability and interaction with protein targets. vulcanchem.commdpi.com

The C-3β Hydroxyl Group: The hydroxyl group at the C-3 position is a common feature in many bioactive oleanane triterpenoids. mdpi.com This group can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in target proteins.

The C-11α Methoxy (B1213986) Group: The presence of a methoxy group at the C-11 position is a distinguishing feature of Triptohypol F. vulcanchem.com This group can influence the molecule's polarity, metabolic stability, and binding affinity through steric and electronic effects. It can also act as a hydrogen bond acceptor.

While specific pharmacophore models for Triptohypol F have not been detailed in the literature, the combination of the rigid hydrophobic core and the strategically located hydrogen-bonding groups are anticipated to be the primary determinants of its biological interactions. vulcanchem.com

Correlating Structural Modifications with Biological Potency

Systematic structural modification is a key strategy to enhance the potency and selectivity of a lead compound. As of now, the scientific literature lacks studies detailing the synthesis of Triptohypol F derivatives and the corresponding evaluation of their biological potency. Consequently, a data table correlating specific structural changes in Triptohypol F with biological activity cannot be constructed.

Future research in this area would likely involve modifications at the key functional groups identified in its structure. For instance, esterification or etherification of the C-3β hydroxyl group, or demethylation of the C-11α methoxy group, would be logical first steps. The resulting analogs would then need to be tested in various biological assays to determine how these changes affect potency and selectivity.

Comparative SAR Analysis with Other Tripterygium-Derived Triterpenoids (e.g., Celastrol (B190767), Triptolide)

In the absence of direct SAR data for Triptohypol F, a comparative analysis with the extensively studied terpenoids from Tripterygium wilfordii, Celastrol and Triptolide (B1683669), provides valuable context. rsc.orgfrontiersin.org

Celastrol , a quinone methide pentacyclic triterpenoid, has a distinct pharmacophore responsible for its potent anti-inflammatory and anti-cancer activities. rsc.orgarkat-usa.org The quinone methide moiety is a key feature, acting as a Michael acceptor that can covalently react with nucleophilic residues, such as cysteine, in target proteins. aginganddisease.org Modifications to this part of the molecule often lead to significant changes in activity.

Triptolide , a diterpenoid triepoxide, possesses a different core structure and pharmacophore compared to the triterpenoids. mdpi.comrsc.org Its biological activity is largely attributed to the three epoxide rings and the α,β-unsaturated lactone ring. rsc.orgrsc.org The 12,13-epoxide group, in particular, is crucial for its covalent binding to targets like the XPB subunit of the transcription factor TFIIH. frontiersin.org

The table below summarizes key SAR findings for Celastrol and Triptolide, which can serve as a reference for predicting how structural features of Triptohypol F might influence its activity.

CompoundKey Pharmacophoric FeaturesImpact of Structural Modifications on Biological Activity
Celastrol Quinone methide moiety in the A and B rings; C-29 carboxylic acid group. rsc.orgebi.ac.ukThe quinone structure is critical for its antioxidant and anti-inflammatory effects. rsc.org Modifications at the C-29 carboxylic acid group can alter potency and pharmacokinetic properties. arkat-usa.orgeurjchem.com
Triptolide Three epoxide rings (7,8-, 9,11-, and 12,13-epoxides); α,β-unsaturated lactone (D-ring); C-14 hydroxyl group. mdpi.comrsc.orgThe 12,13-epoxide is essential for covalent modification of protein targets. frontiersin.org The C-14 hydroxyl group is important for activity. mdpi.com Modifications to the D-ring can significantly reduce cytotoxicity. rsc.org

Interactive Data Table: SAR of Celastrol Derivatives

Celastrol DerivativeModificationEffect on Activity
Celastrol AmidesC-29 carboxylic acid converted to amideImproved potency and induction of heat shock response. arkat-usa.org
C-6 Sulfhydryl DerivativesSubstitution at C-6Enhanced in vitro anticancer activity compared to Celastrol. nih.gov
C-3 Modified AnalogsModification of C-3 hydroxyl groupSize-limited groups did not significantly reduce cytotoxic activity. cornell.edu

Interactive Data Table: SAR of Triptolide Derivatives

Triptolide DerivativeModificationEffect on Activity
Minnelide (pro-drug)Esterification of C-14 hydroxylImproved water solubility and tumor-specific activation. beilstein-journals.org
(5R)-5-hydroxytriptolideHydroxylation at C-5A derivative that has entered clinical trials. beilstein-journals.org
D-ring AnalogsModification of the lactone ringGenerally leads to a significant loss of cytotoxic activity.

Comparing the structures, Triptohypol F shares the pentacyclic core with Celastrol but lacks the reactive quinone methide and carboxylic acid functionalities. This suggests that Triptohypol F is unlikely to act via the same covalent mechanism as Celastrol. Its oleanane skeleton is a common feature in many bioactive natural products. mdpi.com The presence of the methoxy group at C-11 in Triptohypol F is a notable difference from many other common oleanane triterpenoids, and its influence on biological activity remains to be elucidated. The structural dissimilarity with the diterpenoid Triptolide is even more pronounced, indicating a different set of biological targets and mechanisms of action.

Synthetic and Semisynthetic Approaches to Triptohypol F and Its Analogs

Total Synthesis Strategies for Triptohypol F

A total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, represents a significant achievement in organic chemistry. ox.ac.ukuni-bayreuth.de As of now, a specific total synthesis for Triptohypol F has not been detailed in peer-reviewed literature. The structural complexity of Triptohypol F, a characteristic it shares with other terpenoids from Tripterygium wilfordii, presents a considerable synthetic challenge. nih.gov

Strategies for the total synthesis of complex terpenoids like triptolide (B1683669) often involve innovative and efficient methods for ring construction and stereocenter control. uni-bayreuth.de For instance, the synthesis of triptolide, a potent diterpene triepoxide, has been a subject of intense research for decades. nih.govnih.gov These syntheses often feature key steps such as Diels-Alder reactions, radical cyclizations, and late-stage oxidations to install the complex functionalities. researchgate.net

A hypothetical total synthesis of Triptohypol F would likely need to address the stereoselective formation of its polycyclic core and the installation of its various oxygen-containing functional groups. The strategies employed in the synthesis of other complex natural products, particularly those with intricate ring systems, would serve as a foundation for designing a synthetic route to Triptohypol F. rsc.org

Semisynthesis from Natural Precursors of Triptohypol F

Semisynthesis, or partial chemical synthesis, utilizes a naturally occurring compound as a starting material for chemical modifications. wikipedia.org This approach can be more efficient than total synthesis for producing analogs of complex molecules, as the core structure is already assembled by nature. wikipedia.org

There are no specific reports on the semisynthesis of Triptohypol F from a natural precursor. However, this strategy is well-established for other compounds from the Tripterygium genus. A notable example is the creation of PG490-88, a semisynthetic derivative of triptolide, which has been investigated for its biological activities. researchgate.net

Conceptually, a potential precursor for the semisynthesis of Triptohypol F could be a more abundant, structurally related triterpenoid (B12794562) isolated from the same plant source. For example, it has been noted that Triptohypol C is a biosynthetic precursor to celastrol (B190767), another prominent triterpenoid from Tripterygium. dovepress.com A similar biosynthetic relationship might exist for Triptohypol F, which could be exploited for a laboratory semisynthesis. The process would involve a series of chemical transformations to convert the precursor into Triptohypol F, likely involving reactions such as hydroxylations, acylations, or rearrangements.

Design and Synthesis of Triptohypol F Derivatives for Enhanced Activity

The synthesis of derivatives of a natural product is a common strategy in medicinal chemistry to improve its pharmacological properties, such as enhancing activity, increasing selectivity, or reducing toxicity. researchgate.net While specific research on the design and synthesis of Triptohypol F derivatives is not currently available, the extensive work on derivatives of triptolide and celastrol provides a clear blueprint for how such a program might be approached. nih.govresearchgate.net

For triptolide and celastrol, numerous derivatives have been synthesized by modifying various functional groups on the parent molecule. researchgate.net These modifications often target reactive sites or positions that are believed to be important for the compound's biological activity or its undesirable side effects.

A conceptual approach to designing Triptohypol F derivatives would involve identifying key functional groups on the molecule that could be modified. This might include esterification or etherification of hydroxyl groups, or modification of the carbon skeleton. The synthesized derivatives would then be subjected to biological screening to assess their activity and toxicity profiles, establishing a structure-activity relationship (SAR) to guide the design of further analogs.

Development of Triptohypol F Pro-drugs and Delivery Systems (conceptual, excluding clinical translation)

Prodrugs are inactive or less active forms of a drug that are converted to the active form in the body. openmedicinalchemistryjournal.comnih.gov This approach is often used to overcome issues such as poor solubility, instability, or non-specific toxicity. nih.govmdpi.com Similarly, advanced drug delivery systems aim to improve the therapeutic efficacy of a drug by controlling its release and targeting it to specific sites in the body. nih.gov

There is no published research on the development of prodrugs or specific delivery systems for Triptohypol F. However, the principles of prodrug design are broadly applicable. For a molecule like Triptohypol F, a prodrug could be designed by attaching a promoiety to one of its functional groups, for instance, creating an ester linkage that is cleaved by enzymes in the body to release the active Triptohypol F. openmedicinalchemistryjournal.com The choice of promoiety can be tailored to improve properties like water solubility or to achieve targeted delivery to specific tissues or cells. encyclopedia.pub

Advanced Research Methodologies Applied to Triptohypol F Studies

Omics Technologies in Triptohypol F Research

Omics technologies, which permit the large-scale study of biological molecules, are pivotal in modern drug discovery and pharmacology. biocrick.com These approaches offer a holistic view of the effects of a compound on an organism's genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

Currently, specific studies utilizing transcriptomics to analyze gene expression profiles directly altered by Triptohypol F are not available in the reviewed scientific literature. While research on the parent plant, Tripterygium hypoglaucum, indicates that its extracts can influence gene expression related to inflammation and immune responses, data focusing solely on Triptohypol F is lacking. biocrick.com

There is no specific research available that details the use of proteomics to analyze protein interactions directly involving Triptohypol F. Studies on related compounds from the Tripterygium genus suggest that they can interfere with protein complexes involved in signaling pathways, but dedicated proteomic analyses for Triptohypol F have not been published.

Metabolomics, the large-scale study of small molecules or metabolites, has been successfully applied to identify the presence and potential role of Triptohypol F in a pathological context. An untargeted metabolomics study on serum from patients with spinal cord injury (SCI) identified Triptohypol F as one of the differentially abundant metabolites compared to healthy controls.

In this study, Triptohypol F was found to be downregulated in the serum of SCI patients, suggesting a potential alteration in metabolic pathways associated with this compound during the condition. The study identified 41 named metabolites that were significantly different between the two groups. A subsequent Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis performed on these differential metabolites revealed that the most significantly impacted pathways included:

ABC transporters

Purine metabolism

Glycerophospholipid metabolism

Primary bile acid biosynthesis

While the precise role of Triptohypol F within these pathways was not detailed, its identification as a differential metabolite underscores the utility of metabolomics in linking specific compounds to disease states.

Table 1: Differential Abundance of Triptohypol F in Serum of SCI Patients vs. Controls This interactive table provides data from a metabolomics study showing the relative abundance of Triptohypol F.

Compound NameFormulaAdduct IonFold Change (SCI/Control)p-valueRegulation
Triptohypol FC31H52O2M+FA-H0.960.043Down

Source: Adapted from "The gut microbiota and metabolite profiles are altered in patients with spinal cord injury".

Future Research Directions for Triptohypol F

Elucidation of Undiscovered Mechanisms of Action

The current understanding of Triptohypol F's mechanism of action is largely inferred from its classification as a triterpenoid (B12794562) from Tripterygium wilfordii, suggesting a role in modulating inflammatory and immune pathways. biosynth.com However, the precise signaling cascades and molecular processes it affects are unknown. Future research must move beyond these assumptions to delineate its specific mechanisms.

A primary objective should be to investigate its influence on key inflammatory signaling pathways. Research on related compounds like triptolide (B1683669) has revealed potent inhibitory effects on transcription factors such as NF-κB, which is a central regulator of inflammation. nih.gov It is critical to determine if Triptohypol F shares this mechanism or acts through alternative pathways. Furthermore, studies on other novel compounds from the same plant genus, such as tripterhyponoid A, have revealed multiple, complex mechanisms of action, including the inhibition of bacterial quorum sensing systems and direct DNA binding. mdpi.comresearchgate.net This suggests that Triptohypol F may also possess unique and multifaceted mechanisms awaiting discovery. Future studies should employ targeted assays to probe its effects on a wide range of cellular processes, including apoptosis, cell cycle regulation, and intracellular signaling.

Exploration of Novel Biological Targets for Triptohypol F

A significant limitation in the current body of research is the absence of validated molecular targets for Triptohypol F. vulcanchem.com Identifying the specific proteins, enzymes, or receptors with which it directly interacts is a crucial step toward understanding its biological function and potential. The structural characteristics of Triptohypol F, including a pentacyclic framework with hydroxyl and methoxy (B1213986) functional groups, suggest it has the potential for specific interactions with biological macromolecules. vulcanchem.com

Future research should employ a combination of computational and experimental approaches for target identification. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and thermal shift assays can be used to pull down and identify binding partners from cell lysates. The discovery that other triterpenoids from Tripterygium can target central metabolic enzymes like ATP-citrate lyase (ACLY) opens a promising avenue for investigation. researchgate.net Similarly, the related compound Triptohypol C was found to target the nuclear receptor Nur77, suggesting that Triptohypol F could also interact with members of the nuclear receptor superfamily. medchemexpress.com The surprising discovery that other natural products from traditional medicines can interact with unexpected targets, such as opioid receptors, underscores the importance of unbiased, large-scale screening approaches. repec.org

Potential Target ClassRationale for InvestigationExemplary Research Methods
Transcription Factors (e.g., NF-κB, AP-1)Many anti-inflammatory compounds from Tripterygium modulate these key regulators of inflammation. nih.govReporter gene assays, Electrophoretic Mobility Shift Assay (EMSA), Western Blot for pathway activation.
Kinases (e.g., MAPKs, PI3K/AKT)Network pharmacology studies of Tripterygium extracts suggest these pathways are central to its activity. nih.govKinase activity assays, Phospho-protein arrays, Molecular docking.
Nuclear Receptors (e.g., Nur77, GR)Related compound Triptohypol C targets Nur77 medchemexpress.com; structural similarities to hormones suggest potential interactions. nih.govLigand binding assays, Co-immunoprecipitation, Reporter assays.
Metabolic Enzymes (e.g., ACLY, COX)Other terpenoids from the plant source are known to inhibit key enzymes in metabolic and inflammatory pathways. researchgate.netmontclair.eduEnzyme inhibition assays, Metabolomic profiling.

Identification of New Triptohypol F Analogs with Superior Mechanistic Profiles

The native structure of Triptohypol F serves as a valuable scaffold for medicinal chemistry efforts. vulcanchem.com The synthesis of novel analogs through structural modification is a key future direction for enhancing its mechanistic profile. The development of derivatives could lead to compounds with greater potency, improved selectivity for a specific molecular target, or an entirely novel mechanism of action. This approach has been successfully applied to other natural products from Tripterygium, such as triptolide and celastrol (B190767), for which extensive structure-activity relationship (SAR) studies have yielded derivatives with improved therapeutic windows. nih.govresearchgate.net

Future synthetic efforts should focus on modifying the functional groups of the Triptohypol F core, such as the hydroxyl and methoxy groups, to explore how these changes affect biological activity. vulcanchem.com For example, creating a library of ester or ether derivatives could systematically probe the structural requirements for interaction with its biological targets. The goal of these synthetic programs would be to dissociate desired mechanistic effects from potential off-target activities. As seen with triptolide, for which novel hybrids demonstrated potent activity with significantly reduced toxicity, a focused analog program for Triptohypol F could yield next-generation compounds with superior mechanistic properties. researchgate.net

Analog Synthesis StrategyPotential Mechanistic ImprovementRationale
Modification of Hydroxyl GroupEnhanced target binding affinity and specificity.The hydroxyl group is a key site for hydrogen bonding and can be modified to fine-tune interactions with a target protein.
Derivatization of the Methoxy GroupImproved membrane permeability and altered metabolic stability.Modifying this group can change the compound's physicochemical properties, potentially leading to different intracellular concentrations and target engagement.
Alterations to the Pentacyclic CoreCreation of novel mechanisms of action.Changes to the rigid ring structure could enable interactions with entirely new classes of biological targets.
Synthesis of Hybrid MoleculesIntroduction of dual-function mechanisms.Conjugating Triptohypol F to another pharmacophore could create a compound that modulates multiple pathways simultaneously.

Integration of Systems Biology Approaches for Comprehensive Understanding

To fully comprehend the biological impact of Triptohypol F, future research must adopt a systems-level perspective. nih.gov Traditional pharmacological research often focuses on a single target or pathway, which is insufficient for understanding the complex network of interactions that a compound can induce within a cell or organism. researchgate.net Systems biology, through the integration of multi-omics data, offers a holistic approach to map the comprehensive effects of a compound. nih.govazolifesciences.com

Future studies should utilize high-throughput omics technologies—including transcriptomics (RNA-seq), proteomics, and metabolomics—to analyze the global changes induced by Triptohypol F in relevant biological systems. altexsoft.com By integrating these diverse datasets, researchers can construct detailed models of the compound's mechanism of action, revealing the interconnected pathways it modulates. drugtargetreview.comnih.gov Network pharmacology, a systems-based approach, has already been used to predict the complex mechanisms of crude Tripterygium wilfordii extracts in treating diseases, demonstrating the power of this strategy. nih.govijpsonline.com Applying this approach specifically to Triptohypol F would allow for the identification of its primary targets and downstream effectors, distinguish on-target from off-target effects, and generate new, testable hypotheses about its function. nih.gov This comprehensive understanding is essential for advancing the compound from a natural product of interest to a well-characterized chemical probe or therapeutic lead.

Q & A

Q. How should researchers address ethical requirements in animal studies involving Triptohypol F?

  • Answer : Follow ARRIVE 2.0 guidelines for reporting:
  • Sample size justification : Use power analysis to minimize animal use.
  • Humane endpoints : Predefine criteria for euthanasia (e.g., tumor volume >10% body weight).
    Obtain approval from Institutional Animal Care and Use Committees (IACUC) and cite approval ID in manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.